3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]
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Overview
Description
3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of spiro compounds, which are known for their distinctive three-dimensional frameworks. The spirocyclic structure imparts unique chemical and physical properties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[5.1.0]octane derivative with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic framework, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound. These products can exhibit different chemical and physical properties, making them useful for further research and applications.
Scientific Research Applications
3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into the biological activity of spirocyclic compounds has shown potential for the development of new pharmaceuticals. 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] may exhibit interesting biological properties that warrant further investigation.
Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new drugs with unique mechanisms of action.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects is not fully understood. it is believed that the spirocyclic structure allows the compound to interact with specific molecular targets, such as enzymes or receptors, in a unique manner. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane]
- 2’-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane]
- 3-Oxaspiro[bicyclo[5.1.0]octane-4,1’-cyclopentane]
Uniqueness
3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable subject for further research and application development.
Properties
Molecular Formula |
C10H16O2 |
---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
spiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane] |
InChI |
InChI=1S/C10H16O2/c1-2-10(3-4-11-7-10)12-6-9-5-8(1)9/h8-9H,1-7H2 |
InChI Key |
YGPCVNMJXONZTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC2)OCC3C1C3 |
Origin of Product |
United States |
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